molecular formula C15H14N2O7 B2445719 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate CAS No. 868679-64-5

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate

Cat. No. B2445719
CAS RN: 868679-64-5
M. Wt: 334.284
InChI Key: SCUIVFOLLSWEAJ-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MNPD and is known for its potent biological activities.

Scientific Research Applications

Metal Ion Interaction Studies

Research by Erre et al. (1992) explored the interactions of metal ions with humic-like models, specifically adducts formed by polymeric complexes of 2,6-dimethoxybenzoic acid of NiII and CoII with base molecules. These studies are crucial for understanding the coordination chemistry and potential applications of similar compounds in environmental chemistry and metal recovery processes (Erre, Micera, Gulinati, & Cariati, 1992).

Advanced Material Synthesis

Wang et al. (2006) discussed the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including their solubility and thermal stability. These findings have implications for developing new materials with specific electrical and mechanical properties, suggesting potential research applications for similarly structured compounds in electronics and material science (Wang, Li, Ma, Zhang, & Gong, 2006).

Crystallography and Molecular Structure Analysis

The study of crystal structures, such as the one conducted by Rybakov et al. (2001), on 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, provides critical insights into the molecular and crystallographic properties of nitro-substituted pyridine derivatives. This research is foundational for understanding the chemical behavior and potential applications of these compounds in crystal engineering and materials science (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).

Molecular Complexation for Nonlinear Optics

Muthuraman et al. (2001) explored molecular complexation as a tool in crystal engineering, specifically for designing noncentrosymmetric structures with potential applications in nonlinear optics. This research highlights the role of pyridine derivatives in forming complexes that exhibit second harmonic generation (SHG) activity, pointing towards their utility in optical materials science (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-8-7-11(12(17(20)21)14(18)16-8)24-15(19)9-5-4-6-10(22-2)13(9)23-3/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIVFOLLSWEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate

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